![molecular formula C11H16N2O2S B2657580 1-(Propylsulfonyl)indolin-5-amine CAS No. 927996-84-7](/img/structure/B2657580.png)
1-(Propylsulfonyl)indolin-5-amine
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Overview
Description
“1-(Propylsulfonyl)indolin-5-amine” is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 . It is also known by the synonym "1H-Indol-5-amine, 2,3-dihydro-1-(propylsulfonyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(Propylsulfonyl)indolin-5-amine” consists of an indole ring attached to a propylsulfonyl group . Indole is an important heterocyclic system that provides the skeleton to many biologically significant compounds .Physical And Chemical Properties Analysis
“1-(Propylsulfonyl)indolin-5-amine” has a molecular weight of 240.32 . Amines of low molar mass are quite soluble in water . The physical properties of amines can be influenced by their ability to engage in hydrogen bonding with water .Scientific Research Applications
Novel Ligands for Serotonin Receptors
Compounds structurally related to 1-(Propylsulfonyl)indolin-5-amine have been explored for their binding affinities to serotonin receptors, such as the 5-HT6 receptor. For instance, 1-aminoethyl-3-arylsulfonyl-1H-indoles and their derivatives have been identified as ligands with modest to enhanced activity, acting as either agonists or antagonists depending on their structural modifications (Elokdah et al., 2007). This suggests potential applications of 1-(Propylsulfonyl)indolin-5-amine in developing new therapeutic agents targeting serotonin receptors.
Chemical Synthesis and Functionalization
Research has also focused on the synthesis and functionalization of indole and indoline derivatives, which share a core structure with 1-(Propylsulfonyl)indolin-5-amine. For example, the preparation of 3-diazoindolin-2-imines from indoles and sulfonylazides through cascade reactions has been documented, demonstrating a method for constructing 2-aminoindoles and imidazo[4,5-b]indoles (Sheng et al., 2014). Such methodologies could be applicable for generating diverse derivatives of 1-(Propylsulfonyl)indolin-5-amine for various research and development purposes.
Molecular Structures and DFT Calculations
The study of molecular structures and Density Functional Theory (DFT) calculations of derivatives similar to 1-(Propylsulfonyl)indolin-5-amine can provide insights into their electronic properties and potential reactivity. For instance, new derivatives of 1-(phenylsulfonyl)indole have been synthesized, and their structures determined by X-ray crystallography, complemented by DFT and molecular orbital calculations (Mannes et al., 2017). Such studies are critical for understanding the chemical behavior and designing functional materials based on 1-(Propylsulfonyl)indolin-5-amine.
Future Directions
While specific future directions for “1-(Propylsulfonyl)indolin-5-amine” were not found in the search results, indole derivatives have been the subject of ongoing research due to their diverse biological activities . The development of new synthetic procedures for indole derivatives is an active research field .
properties
IUPAC Name |
1-propylsulfonyl-2,3-dihydroindol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPSHSXVJQDFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propylsulfonyl)indolin-5-amine |
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